molecular formula Cl2O8Sr B1174986 LACTALBUMIN CAS No. 12585-12-5

LACTALBUMIN

Cat. No.: B1174986
CAS No.: 12585-12-5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactalbumin is a protein found in the milk of almost all mammalian species. It plays a crucial role in the production of lactose, the sugar found in milk. This compound is particularly abundant in human milk and is essential for infant nutrition due to its high content of essential amino acids and bioactive peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactalbumin can be isolated from whey, a by-product of cheese production. The isolation process involves several steps:

    Selective Thermal Precipitation: this compound is selectively precipitated by heating the whey protein isolate.

    Aging of Formed Particles: The precipitated particles are aged to enhance separation.

    Microfiltration and Ultrafiltration: Native beta-lactoglobulin is separated from the precipitate using microfiltration and ultrafiltration.

    Resolubilization and Purification: The precipitate is resolubilized, and this compound is purified

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process includes clarification and defatting of whey protein concentrate, precipitation of this compound, separation of soluble beta-lactoglobulin, washing, solubilization, concentration, and purification of this compound .

Chemical Reactions Analysis

Lactalbumin undergoes various chemical reactions, including:

Comparison with Similar Compounds

Lactalbumin is similar to other whey proteins, such as beta-lactoglobulin, but has unique properties:

    Beta-Lactoglobulin: Another major whey protein, beta-lactoglobulin, is more abundant in bovine milk but is absent in human milk.

    Casein: Casein is the primary protein in milk and forms the curd during cheese production.

    Lysozyme: this compound is homologous to type-c lysozymes and shares a similar three-dimensional structure.

This compound’s unique role in lactose synthesis and its high content of essential amino acids make it a valuable protein in both nutrition and medical research.

Properties

CAS No.

12585-12-5

Molecular Formula

Cl2O8Sr

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.